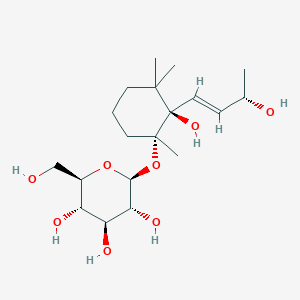

Rehmaionoside A

Übersicht

Beschreibung

Rehmaionoside A is a compound isolated from Rehmanniae Radix, the dried root of Rehmannia glutinosa, a plant widely used in traditional Chinese medicine. It belongs to a group of ionone glucosides, identified for their potential in various biological activities (Yoshikawa et al., 1986).

Synthesis Analysis

The synthesis of related compounds typically involves reticular synthesis, a conceptual approach employing secondary building units to direct the assembly of ordered frameworks. This methodology has been successful in creating materials with predetermined structures and properties, which can be relevant to understanding the synthesis of complex organic molecules such as Rehmaionoside A (O. Yaghi et al., 2003).

Molecular Structure Analysis

The molecular structure of Rehmaionoside A was determined through chemical and physicochemical evidence, including the application of the exciton chirality method for allylic benzoyl derivatives. This process helped establish the absolute configurations of Rehmaionosides A, B, and C, contributing to the understanding of their chemical nature and potential biological functions (Yoshikawa et al., 1986).

Chemical Reactions and Properties

While specific reactions involving Rehmaionoside A are not detailed in the provided studies, the methodology for studying chemical reactions of similar compounds often involves examining their interactions under various conditions to determine reactivity, stability, and transformation pathways. This information is crucial for understanding how Rehmaionoside A might interact in biological systems or during synthesis (Yoshikawa et al., 1996).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a significant role in the application and study of chemical compounds. The research on related materials, such as Re(bpm)(CO)3Ln+ complexes, provides insights into the physical and photophysical properties, including crystal structure and solubility, which are essential for understanding how Rehmaionoside A behaves in different environments (R. Shaver et al., 1995).

Chemical Properties Analysis

The chemical properties of Rehmaionoside A, including its reactivity, interaction with other molecules, and potential for forming new compounds, are critical for its application in medicine and research. Studies on similar compounds offer a foundation for understanding these interactions, paving the way for future investigations into Rehmaionoside A’s chemical behavior and utility (T. Beringhelli et al., 1986).

Wissenschaftliche Forschungsanwendungen

Leukopenia Treatment : Rehmaionoside A was found to increase white blood cell, red blood cell, platelet, reticulocyte, and bone marrow karyocyte counts, as well as body weight in a mouse model of leukopenia, suggesting its potential in treating this condition (Geng, 2001).

Therapeutic Differences in Prepared Rehmannia Root : A study identified Rehmaionoside as a compound contributing to the differing therapeutic effects of prepared Rehmannia root (PRR), which is used in traditional medicine (Liang et al., 2013).

Potential Anti-Diabetes Lead : Rehmaionoside-C from Alectra parasitica subsp. chitrakutensis, which may include Rehmaionoside A, was shown to activate glucose uptake by insulin mimics, suggesting its use as a non-toxic anti-diabetes lead for drug discovery (Ranjana et al., 2022).

Biological Activity : Rehmaionosides A, B, and C were identified as biologically active ionone glucosides and a monoterpene glucoside in Chinese Rehmanniae Radix (Yoshikawa et al., 1996).

Quality Control in Herbal Medicine : An established HPLC method for determining Rehmaionosides A and D in Rehmannia glutinosa Libosch roots provides a scientific reference for optimizing germplasm resources and quality control (Li Jion, 2014).

Effect on Immune Function : Rehmaionoside A was found to enhance humoral and cellular immune function, though its effect on nonspecific immunity was not evident (Wang Yu-sheng, 2002).

Inhibition of Smooth Muscles : Rehmaionoside B, closely related to Rehmaionoside A, inhibits both urethral and bladder smooth muscles, which may affect micturition (Nakase et al., 1991).

Antioxidant Activity : Root extracts of Rehmannia glutinosa, which contain Rehmaionosides, have strong antioxidant activity and could be useful in pharmaceutical products as new antioxidant agents (Liu et al., 2020).

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3S)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12+,13+,14-,15+,16-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICINSKFENWFTQI-UNYLSTHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rehmaionoside A | |

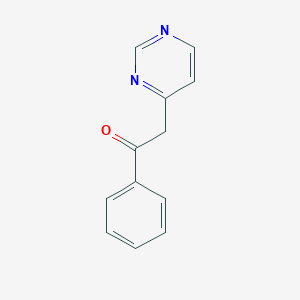

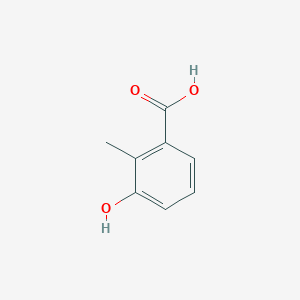

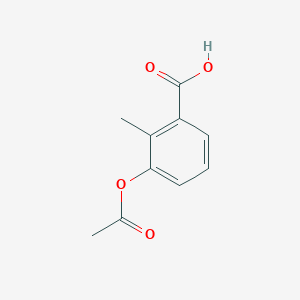

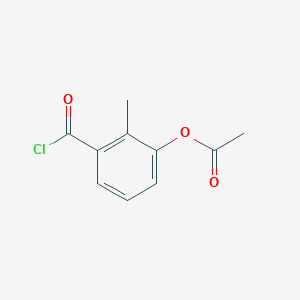

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)

![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)

![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)